Technical Specifications & Characterization
Technical Specifications & Characterization
Title: Technical Guide: Commercial Availability & Strategic Application of Acrylonitrile-2-d (
Executive Summary
Acrylonitrile-2-d (CAS: 4635-82-9) is a specialized, isotopically labeled isotopologue of acrylonitrile used primarily in high-resolution NMR spectroscopy, polymer kinetic studies, and metabolic mechanism elucidation. Unlike its fully deuterated counterpart (Acrylonitrile-d3), the 2-d variant offers site-specific labeling at the
Researchers must differentiate between the various deuterated forms of acrylonitrile to ensure experimental validity. The 2-d variant is distinct from the more common d3 (perdeuterated) form.
Table 1: Physicochemical Profile of Acrylonitrile-2-d
| Feature | Specification | Notes |
| Chemical Formula | One deuterium at C2 ( | |
| CAS Number | 4635-82-9 | Distinct from d3 (CAS 53807-26-4) and d0 (CAS 107-13-1). |
| Molecular Weight | 54.07 g/mol | +1.01 Da shift vs. standard acrylonitrile. |
| Isotopic Purity | Typically | Critical for quantitative NMR and KIE studies. |
| Chemical Purity | Often contains stabilizers. | |
| Stabilizer | MEHQ (35-45 ppm) | Crucial: Prevents spontaneous polymerization. |
| Boiling Point | 77.3 °C | Similar to non-deuterated form; volatile. |
| Appearance | Colorless Liquid | Yellowing indicates oxidation or polymerization. |
Commercial Availability & Sourcing Landscape
Acrylonitrile-2-d is a catalog item for specialized isotope manufacturers but is often a lead-time item for general chemical distributors.
Supply Chain Dynamics:
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Primary Manufacturers: Companies like Cambridge Isotope Laboratories (CIL) , CDN Isotopes , and BOC Sciences often synthesize this on-demand or hold small stocks.
-
Distributors: Sigma-Aldrich (Merck) and Santa Cruz Biotechnology (SCBT) frequently list the product but may source it from primary isotope labs, resulting in longer lead times (2–4 weeks).
-
Cost Implications: Due to the specificity of the labeling (requiring controlled synthesis to avoid scrambling), the 2-d variant is significantly more expensive per gram than Acrylonitrile-d3.
Table 2: Major Commercial Sources (Verified Listings)
| Supplier | Catalog/Ref ID | Pack Size | Availability Status |
| Santa Cruz Biotech | sc-257049 | 1 g, 5 g | Stock (US); Lead time (Global) |
| BOC Sciences | 4635-82-9 | Custom | Inquiry-based (Synthesis on demand) |
| CDN Isotopes | D-5621 | 1 g, 5 g | Stock (Canada/US) |
| Sigma-Aldrich | Varies | Varies | Often Cross-referenced to CIL/Supelco |
Procurement Tip: Always request a Certificate of Analysis (CoA) confirming isotopic enrichment specifically at the C2 position. Low-quality batches may show "scrambling" (D migration to C3), which invalidates mechanistic studies.
Synthesis & Manufacturing Context
Understanding the synthesis explains the cost and purity constraints. Unlike Acrylonitrile-d3, which can be made from fully deuterated precursors (like
Dominant Synthesis Route: Catalytic Exchange
The most common laboratory and commercial route utilizes the acidity of the
Mechanism:
-
Michael Addition: A deuterated base/solvent (e.g.,
with a catalyst like DABCO) performs a reversible Michael addition to the double bond. -
H/D Exchange: The transient intermediate allows proton exchange.
-
Elimination: The catalyst is eliminated, reforming the double bond with Deuterium trapped at the
-position.
Figure 1: Catalytic exchange mechanism for the selective production of Acrylonitrile-2-d. The process relies on the reversible addition of deuterated nucleophiles.
Applications in R&D
The commercial value of Acrylonitrile-2-d is driven by three specific research applications where site-specificity is non-negotiable.
A. Deuterium Kinetic Isotope Effects (DKIE)
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Usage: Determining the rate-determining step in polymerization or metabolic oxidation.
-
Logic: If the breaking of the
bond is rate-limiting, substituting H with D (Acrylonitrile-2-d) will significantly reduce the reaction rate ( ). -
Example: In cytochrome P450 oxidation studies, 2-d labeling helps identify if the initial oxidation occurs at the double bond (epoxidation) or via hydrogen abstraction.
B. Polymerization Termination Studies
-
Usage: Probing the mechanism of chain termination in radical polymerization.
-
Protocol: Copolymerization of Acrylonitrile-2-d with styrene.[2]
-
Analysis: NMR analysis of the resulting polymer backbone allows researchers to distinguish between termination by combination (coupling of two radicals) vs. disproportionation (transfer of a hydrogen/deuterium). The presence or absence of D at specific backbone linkages acts as a tracer.
C. Metabolic Stability (Deuterium Switch)
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Usage: Drug candidates containing nitrile moieties.
-
Logic: Replacing metabolic "soft spots" (labile H atoms) with D to extend half-life. Acrylonitrile-2-d serves as a building block to introduce this motif into larger pharmacophores via conjugate addition.
Handling, Stability & Safety Protocols
Acrylonitrile-2-d shares the extreme toxicity profile of the parent compound but adds the complexity of isotopic cost.
Protocol 1: Storage & Stabilization
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Inhibitor: Must contain 35-45 ppm MEHQ (Monomethyl ether hydroquinone).
-
Temperature: Store at 2–8°C . Do not freeze (freezing may separate the inhibitor, leading to polymerization upon thawing).
-
Atmosphere: Store under air, not pure nitrogen. MEHQ requires dissolved oxygen to function as an inhibitor.
Protocol 2: Safe Handling Workflow
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Containment: Always handle in a certified chemical fume hood.
-
PPE: Butyl rubber gloves are required (nitrile gloves offer poor protection against acrylonitrile permeation).
-
Quenching: In case of spill, treat with 10% aqueous NaOH (hydrolyzes nitrile to carboxylate) or bleach (oxidizes).
Figure 2: Mandatory safety and storage workflow to prevent polymerization and exposure.
References
-
Santa Cruz Biotechnology. Acrylonitrile-2-d Product Specifications. Retrieved from
-
National Institutes of Health (PubChem). Acrylonitrile Compound Summary. Retrieved from
-
Salin, A. V., & Musin, R. Z. (2018).[3] Synthesis of 2-d-acrylamide via the 2-step procedure starting from acrylonitrile and deuterium oxide. Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
World Health Organization (IARC). Acrylonitrile Monograph - Evaluation of Carcinogenic Risks. Retrieved from
- Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Reaction Mechanisms. Chemical Reviews. (General reference for DKIE methodology).
Sources
- 1. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of acrylonitrile–butadiene–styrene copolymers through interface-initiated room-temperature polymerization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00152D [pubs.rsc.org]
- 3. Synthesis of 2-d-acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
